molecular formula C32H22CrN10O8.Na<br>C32H22CrN10NaO8 B14467682 sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate CAS No. 63589-50-4

sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate

Cat. No.: B14467682
CAS No.: 63589-50-4
M. Wt: 749.6 g/mol
InChI Key: IGXHZALBDRXSSM-UHFFFAOYSA-L
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Description

The compound sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate is a complex coordination compound It features a chromium(3+) ion coordinated with various ligands, including pyrazolones and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the individual ligands. The pyrazolone and nitrophenyl ligands are synthesized separately through standard organic synthesis methods. These ligands are then coordinated to the chromium(3+) ion under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete coordination.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The chromium(3+) ion can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced, affecting the oxidation state of the chromium ion and potentially altering the coordination environment.

    Substitution: Ligands coordinated to the chromium ion can be substituted with other ligands, leading to different coordination complexes.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state chromium complexes, while reduction could produce lower oxidation state species.

Scientific Research Applications

    Chemistry: Used as a catalyst in various organic reactions due to its ability to coordinate with different ligands.

    Biology: Investigated for its potential as a metallopharmaceutical, particularly in cancer treatment due to its ability to interact with biological molecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the chromium(3+) ion with various ligands. This coordination can influence the electronic properties of the chromium ion, making it reactive towards different substrates. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in biological systems or catalyzing organic reactions in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Chromium(III) acetylacetonate: Another chromium(3+) coordination compound with acetylacetonate ligands.

    Chromium(III) chloride: A simpler chromium(3+) compound used in various chemical reactions.

    Chromium(III) nitrate: A chromium(3+) compound with nitrate ligands, used in different industrial applications.

Uniqueness

The uniqueness of sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate lies in its complex structure and the specific ligands coordinated to the chromium(3+) ion. This structure imparts unique electronic and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

63589-50-4

Molecular Formula

C32H22CrN10O8.Na
C32H22CrN10NaO8

Molecular Weight

749.6 g/mol

IUPAC Name

sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate

InChI

InChI=1S/C16H13N5O4.C16H11N5O4.Cr.Na/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;/h2-9,22-23H,1H3;2-9H,1H3;;/q;-2;+3;+1/p-2

InChI Key

IGXHZALBDRXSSM-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3]

Origin of Product

United States

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